4-METHYL-5-OCTANOL

Übersicht

Beschreibung

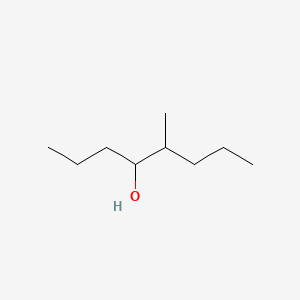

4-METHYL-5-OCTANOL is an organic compound with the molecular formula C9H20O. It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom in its structure. This compound is also known by its IUPAC name, this compound. It is a colorless liquid at room temperature and is used in various chemical and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-METHYL-5-OCTANOL can be synthesized through several methods. One common synthetic route involves the Grignard reaction, where 2-bromopentane reacts with butyraldehyde in the presence of magnesium in diethyl ether at 0°C . This reaction yields this compound with a high degree of purity.

Industrial Production Methods: In industrial settings, the production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving industrial-scale production efficiently.

Analyse Chemischer Reaktionen

Types of Reactions: 4-METHYL-5-OCTANOL undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: It can be reduced to form alkanes or other reduced forms.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: PCC, Dess-Martin periodinane (DMP)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed:

Oxidation: 4-methyl-5-octanone

Reduction: Corresponding alkanes

Substitution: Alkyl halides

Wissenschaftliche Forschungsanwendungen

4-METHYL-5-OCTANOL has diverse applications in scientific research:

Chemistry: It is used as a solvent and intermediate in organic synthesis.

Biology: It serves as a model compound in studies involving alcohol metabolism and enzymatic reactions.

Medicine: Research on its potential therapeutic effects and interactions with biological systems is ongoing.

Industry: It is used in the manufacture of fragrances, flavors, and other specialty chemicals

Wirkmechanismus

The mechanism of action of 4-METHYL-5-OCTANOL involves its interaction with various molecular targets. In oxidation reactions, the hydroxyl group is converted to a carbonyl group through the loss of hydrogen atoms and the formation of a double bond with oxygen. This process involves the transfer of electrons and the formation of intermediate species .

Vergleich Mit ähnlichen Verbindungen

4-METHYL-5-OCTANOL can be compared with other similar alcohols such as:

- 3-octanol

- 2,2,4-trimethyl-3-pentanol

- 2,2-dimethyl-3-hexanol

- 2,3-dimethyl-3-hexanol

Uniqueness: this compound is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its branched structure and the position of the hydroxyl group influence its reactivity and interactions with other compounds .

Biologische Aktivität

4-Methyl-5-octanol, a branched-chain alcohol with the chemical formula C₉H₂₀O, is gaining attention in various fields, including medicinal chemistry and environmental science. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

This compound is characterized by a hydroxyl group (-OH) attached to a carbon chain, which influences its solubility and reactivity. It serves as an important model compound in studies of alcohol metabolism and enzymatic reactions due to its structural properties.

The biological activity of this compound involves its interaction with various molecular targets. The hydroxyl group can undergo oxidation reactions, converting to a carbonyl group through the loss of hydrogen atoms. This transformation plays a crucial role in its metabolic pathways, impacting cellular processes such as oxidative stress and mitochondrial function.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antioxidant Properties : It has been shown to induce reactive oxygen species (ROS) production, which can lead to oxidative stress in cells. Elevated ROS levels are linked to various cellular responses, including apoptosis and cell cycle alterations .

- Cytotoxic Effects : In vitro studies have demonstrated that this compound can affect the viability of cancer cell lines by inducing cell cycle arrest and apoptosis. The compound's IC₅₀ values suggest significant cytotoxicity against specific tumor cells .

Case Studies

- Cell Cycle Arrest : A study investigated the effects of this compound on A2780 ovarian carcinoma cells. Results indicated that treatment with the compound led to a concentration-dependent increase in the G0/G1 phase of the cell cycle while decreasing S and G2/M phases, suggesting potential applications in cancer therapy .

- Mitochondrial Dysfunction : The compound was found to induce mitochondrial membrane depolarization, indicating its role as a mitochondrial damaging agent. This effect correlates with increased ROS production, further implicating this compound in oxidative stress-related pathways .

- Enzymatic Interactions : As a model compound for studying alcohol metabolism, this compound has been utilized to explore enzymatic reactions involving cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes.

Applications in Research

This compound is used across various scientific domains:

- Medicinal Chemistry : Its potential therapeutic effects are being explored for applications in treating oxidative stress-related diseases.

- Environmental Science : The compound's interactions with biological systems are under investigation to understand its environmental impact and degradation pathways .

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

5-methyloctan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O/c1-4-6-8(3)9(10)7-5-2/h8-10H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLTHHPQUTLMNIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C(CCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80975146 | |

| Record name | 5-Methyloctan-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80975146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59734-23-5 | |

| Record name | 5-Methyl-4-octanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059734235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methyloctan-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80975146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological significance of 5-Methyl-4-octanol?

A1: 5-Methyl-4-octanol, also known as cruentol, serves as the primary aggregation pheromone for the palm weevil species Rhynchophorus cruentatus. [, ] Released by males, this pheromone attracts both males and females of the species, facilitating aggregation and mating. [, ] This chemical signaling plays a crucial role in the weevil's life cycle, influencing its population dynamics and dispersal.

Q2: How does 5-Methyl-4-octanol interact with palm weevils to elicit a response?

A2: While the precise mechanism of olfactory reception remains to be fully elucidated, it is understood that 5-Methyl-4-octanol binds to specialized receptors within the weevil's antennae. [] This binding triggers a cascade of neural signals, ultimately influencing the insect's behavior, specifically attracting them to the pheromone source.

Q3: What is the stereochemistry of the most active form of 5-Methyl-4-octanol?

A3: The natural and most biologically active stereoisomer of cruentol is (4S,5S)-5-Methyl-4-octanol. [] This highlights the importance of stereochemistry in pheromone activity, as other stereoisomers might not elicit the same response from the weevils.

Q4: Beyond 5-Methyl-4-octanol, what other factors influence the attractiveness of pheromone traps?

A4: Field studies have demonstrated that while 5-Methyl-4-octanol is a potent attractant, its efficacy is significantly enhanced when combined with volatile compounds emitted from fermenting plant material. [] These plant volatiles, though not fully identified, act synergistically with the pheromone, creating a highly attractive blend for the weevils. Ethyl acetate, in particular, has shown promising synergistic effects. []

Q5: What are the practical implications of understanding the role of 5-Methyl-4-octanol in palm weevil ecology?

A5: This knowledge forms the basis for developing effective pest management strategies against Rhynchophorus cruentatus, a significant pest of palm trees. [] Pheromone-based traps utilizing synthetic 5-Methyl-4-octanol can be deployed to monitor weevil populations, track their spread, and potentially reduce their numbers through mass trapping, thus protecting valuable palm crops. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.